cPLA2α Inhibitory Potency: Projected Advantage of the 2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl Motif
This compound has not been directly tested in published cPLA2α assays. However, in a closely related chemical series, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives with optimized N-substituents achieved submicromolar in vitro cPLA2α inhibition, while the reference inhibitor giripladib exhibited superior potency. The 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group, containing both a hydrogen-bond-donating hydroxyl and a flexible 4-methoxybenzyl moiety, is hypothesized to enhance potency relative to simpler alkyl or unsubstituted phenylsulfamoyl analogs via additional binding interactions in the enzyme's active site [1]. Direct comparative data is required for confirmation.
| Evidence Dimension | cPLA2α inhibitory activity (in vitro potency) |
|---|---|
| Target Compound Data | No direct quantitative data available |
| Comparator Or Baseline | Giripladib (structurally related cPLA2α inhibitor); other N-substituted 4-sulfamoylbenzoic acid derivatives with submicromolar IC50 values in a vesicle assay [1] |
| Quantified Difference | Not quantifiable without direct measurement |
| Conditions | Vesicle assay and whole blood assay [1] |
Why This Matters
For researchers procuring compounds for cPLA2α drug discovery, the unique substitution pattern distinguishes this compound from commercially available analogs that lack the 4-methoxyphenyl group, potentially offering a distinct selectivity and solubility profile that warrants experimental evaluation.
- [1] Opitz, P., Zimmermann, S., Mc Laughlin, A. M., Müller, L., Fuxius, S., Illerhaus, G., Scherf-Clavel, O., Kloft, C., & Hempel, G. (2022). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Journal of Pharmaceutical and Biomedical Analysis, 115033. View Source
